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Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)benzaldehyde

Cat. No.: B168655

In the landscape of modern organic synthesis and medicinal chemistry, the strategic fusion of
distinct chemical moieties into a single molecular framework is a cornerstone of innovation. 4-
(Pyrimidin-5-yl)benzaldehyde (CAS No: 198084-12-7) stands as a prime exemplar of such a
scaffold. It marries the electrophilic reactivity of a benzaldehyde with the unique electronic
properties and biological relevance of a pyrimidine ring.[1][2] This guide, intended for
researchers, chemists, and drug development professionals, provides a comprehensive
overview of this compound, from its synthesis and physicochemical properties to its burgeoning
applications as a critical intermediate in the development of novel therapeutics and functional
materials.

Physicochemical and Structural Characteristics

4-(Pyrimidin-5-yl)benzaldehyde is an organic compound that presents as a pale yellow to
light brown solid.[1] Its structure is characterized by a pyrimidine ring attached at its 5-position
to the 4-position of a benzaldehyde molecule. This arrangement creates a molecule with dual
reactivity: the aldehyde group is a prime site for nucleophilic addition and condensation
reactions, while the pyrimidine ring, a key component of nucleic acids, imparts specific
electronic and hydrogen-bonding characteristics that are highly sought after in drug design.[1]

[2]

Core Properties

A summary of the key physicochemical data for 4-(Pyrimidin-5-yl)benzaldehyde is presented
below. This data is essential for its handling, reaction setup, and characterization.
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Property Value Source(s)
CAS Number 198084-12-7 [2][3]14]
Molecular Formula C11HsN20 [11[3][4]
Molecular Weight 184.19 g/mol [21[31[4]

Pale yellow to light brown
Appearance _ [1]
solid/powder

Melting Point 145-149 °C [31[4]I5]
Boiling Point 369.1 °C at 760 mmHg [315]
Density 1.205 g/cm3 [3]

Moderately soluble in organic
B solvents (e.g., ethanol,
Solubility _ _ [1]
dichloromethane); less soluble

in water.

Synthesis and Mechanistic Rationale: The Suzuki-
Miyaura Cross-Coupling Approach

While various synthetic routes can be envisioned, the predominant and most efficient method
for preparing 4-(Pyrimidin-5-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.
[4] This palladium-catalyzed reaction is renowned for its high functional group tolerance,
making it the ideal choice for this synthesis as it preserves the reactive aldehyde moiety, which
might not be stable under harsher reaction conditions.

Causality Behind Experimental Choices:

¢ Choice of Reactants: The synthesis strategically couples 5-bromopyrimidine with 4-
formylphenylboronic acid. The bromo-substituted pyrimidine serves as the electrophilic
partner (aryl halide), while the boronic acid-substituted benzaldehyde acts as the
nucleophilic partner (organoboron).
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» Palladium Catalyst: A palladium(0) catalyst, typically
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4], is the linchpin of the reaction. It
facilitates the catalytic cycle involving oxidative addition to the C-Br bond, transmetalation
with the boronic acid, and reductive elimination to form the new C-C bond and regenerate
the catalyst.[4]

* Role of the Base: A base, such as sodium carbonate, is crucial. It reacts with the boronic
acid to form a more nucleophilic boronate complex, which is required for the efficient transfer
of the aryl group to the palladium center during the transmetalation step.

e Solvent System: A mixed solvent system, typically dimethoxyethane (DME) and water, is
employed to dissolve both the organic starting materials and the inorganic base, creating a
homogenous reaction environment conducive to efficient catalysis.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the key components and transformation in the Suzuki-Miyaura
synthesis of 4-(Pyrimidin-5-yl)benzaldehyde.

Reactants Reaction Conditions

5-Bromopyrimidine 4-Formylphenylboronic Acid

Suzuki-Miyaura
Cross-Coupling

!
:
3
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Click to download full resolution via product page

Caption: Suzuki-Miyaura synthesis of 4-(Pyrimidin-5-yl)benzaldehyde.
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Self-Validating Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis and
purification of 4-(Pyrimidin-5-yl)benzaldehyde, adapted from established procedures.[4] This
protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring and
purification.

Materials and Equipment:

5-bromopyrimidine

o 4-formylphenylboronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]

e Sodium carbonate monohydrate

o Dimethoxyethane (DME)

o Deionized water

e Dichloromethane (CH2Cl2)

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)
 Silica gel for column chromatography

¢ Round-bottom flask, condenser, magnetic stirrer, heating mantle
 Inert atmosphere setup (Nitrogen or Argon)

o Standard laboratory glassware for extraction and filtration

» Rotary evaporator

Procedure:

» Reaction Setup:
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o To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-
bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.3 eq.), and sodium carbonate
monohydrate (2.0 eq.).

o Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an
oxygen-free atmosphere. This is critical to prevent the degradation of the palladium
catalyst.

o Add the solvent mixture of dimethoxyethane and water (4:1 v/v) to achieve a concentration
of approximately 0.1 M with respect to the 5-bromopyrimidine.

o Finally, add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq.), to the
stirred solution.

¢ Reaction Execution:

o Heat the reaction mixture to 90 °C with vigorous stirring.

o Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 5-
bromopyrimidine is consumed (typically 12-18 hours).

e Workup and Extraction:

o Once the reaction is complete, cool the mixture to room temperature.

o Quench the reaction by adding deionized water.

o Transfer the mixture to a separatory funnel and extract the product with dichloromethane
(3x volumes).

o Combine the organic layers.

e Drying and Concentration:

o Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

o Filter off the drying agent.
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o Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the
crude product.

o Purification:

o Purify the crude residue by flash column chromatography on silica gel, using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure
4-(Pyrimidin-5-yl)benzaldehyde.

o The final product should be characterized by spectroscopic methods (e.g., NMR, IR) to
confirm its identity and purity.

Applications in Research and Drug Discovery

The utility of 4-(Pyrimidin-5-yl)benzaldehyde stems from its identity as a bifunctional building
block. Its unique structure makes it a valuable intermediate in several high-value areas.

o Pharmaceutical Industry: The compound is a key intermediate in the synthesis of complex
molecules with potential therapeutic properties.[3] The pyrimidine scaffold is a well-
established pharmacophore found in a wide array of approved drugs, including anticancer
and anti-infective agents.[6] This molecule serves as a starting point for creating libraries of
novel compounds for screening against biological targets like kinases, which are implicated
in diseases such as cancer.[7][8][9]

» Organic Synthesis: As a reactant, it offers two distinct points for chemical modification. The
aldehyde can undergo Wittig reactions, reductive aminations, and condensations, while the
pyrimidine ring can be further functionalized. This dual reactivity allows for the construction of
complex heterocyclic systems.[2]

o Materials Science: There is potential for incorporating this molecule into polymers and other
advanced materials.[3] The nitrogen-containing heterocyclic ring can influence properties
such as thermal stability, conductivity, and metal-ion coordination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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